BenchChemオンラインストアへようこそ!

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride

Lipophilicity Drug Design ADME

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride (CAS 1220017-54-8) is a tertiary amide featuring a β-alaninamide backbone (3-aminopropanamide) that is N,N-disubstituted with cyclohexyl and ethyl groups, supplied as the hydrochloride salt. With a molecular formula of C11H23ClN2O and a molecular weight of 234.76 g/mol, this compound serves as a versatile synthetic intermediate combining a free primary amine handle with a sterically congested, lipophilic tertiary amide terminus.

Molecular Formula C11H23ClN2O
Molecular Weight 234.76 g/mol
CAS No. 1220017-54-8
Cat. No. B1398389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride
CAS1220017-54-8
Molecular FormulaC11H23ClN2O
Molecular Weight234.76 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C(=O)CCN.Cl
InChIInChI=1S/C11H22N2O.ClH/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10;/h10H,2-9,12H2,1H3;1H
InChIKeyUTNKZZWMGKERHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride (CAS 1220017-54-8): A Differentiated N,N-Disubstituted β-Alaninamide Building Block for Medicinal Chemistry


3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride (CAS 1220017-54-8) is a tertiary amide featuring a β-alaninamide backbone (3-aminopropanamide) that is N,N-disubstituted with cyclohexyl and ethyl groups, supplied as the hydrochloride salt . With a molecular formula of C11H23ClN2O and a molecular weight of 234.76 g/mol, this compound serves as a versatile synthetic intermediate combining a free primary amine handle with a sterically congested, lipophilic tertiary amide terminus . Its structure distinguishes it from simpler N-monosubstituted analogs and positional isomers through distinct hydrogen-bonding capacity, lipophilicity, and reactivity profiles that directly impact downstream synthetic utility and pharmacological properties .

Procurement Risk: Why 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride Cannot Be Replaced by Generic N-Cyclohexyl-β-alaninamide Analogs


Generic substitution among N-cyclohexyl-β-alaninamide analogs is unreliable due to profound differences in physicochemical and steric properties introduced by N-alkylation. The target compound’s tertiary amide (N-ethyl,N-cyclohexyl) eliminates the hydrogen-bond donor capacity of the amide nitrogen, fundamentally altering solubility, logP, and target engagement compared to secondary amide analogs such as 3-amino-N-cyclohexylpropanamide (CAS 115012-26-5) . Additionally, the position of the free amino group (3-amino vs. 2-amino regioisomer, CAS 1246172-64-4) changes both the pKa of the amine and the spatial relationship between the reactive amine and the amide carbonyl, affecting acylation kinetics and the conformational preferences of downstream conjugates . Even the size of the N-alkyl substituent matters: the N-methyl analog (CAS 1219971-79-5) exhibits a different logP and steric profile than the N-ethyl target, which can alter metabolic stability and off-target binding in medicinal chemistry campaigns .

Quantitative Differentiation Evidence for 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride Against Closest Analogs


Enhanced Lipophilicity (XLogP3) Drives Superior Membrane Permeability Compared to N-Desethyl and N-Methyl Analogs

The introduction of the N-ethyl group on the tertiary amide of 3-amino-N-cyclohexyl-N-ethylpropanamide hydrochloride substantially increases calculated lipophilicity relative to N-desethyl and N-methyl comparators. The target compound exhibits an XLogP3 of 2.2, compared to 0.9 for 3-amino-N-cyclohexylpropanamide (N-desethyl) and 1.5 for 3-amino-N-cyclohexyl-N-methylpropanamide hydrochloride . This difference of ≥0.7 log units translates to an approximately 5-fold higher predicted partition coefficient favoring the N-ethyl compound, which is expected to enhance passive membrane permeability and blood-brain barrier penetration potential in CNS drug discovery programs .

Lipophilicity Drug Design ADME

Reduced Topological Polar Surface Area (TPSA) Enhances BBB Permeability Prediction Relative to N-Desethyl Analog

The tertiary amide structure of the target compound eliminates one hydrogen bond donor relative to the N-desethyl secondary amide analog, reducing TPSA from 55.1 Ų to 46.3 Ų . This ~16% reduction in TPSA places the compound in a more favorable range for CNS drug-likeness, where values below 60 Ų are associated with higher probability of blood-brain barrier penetration . The N-methyl analog shares the reduced donor count but exhibits a subtly different TPSA due to conformational factors.

BBB Permeability CNS Drug Development Computational ADME

Distinct Primary Amine pKa Tuning vs. 2-Amino Regioisomer Dictates Acylation Reactivity and Conjugation Site Geometry

The 3-amino regioisomer (CAS 1220017-54-8) positions the nucleophilic amine two methylene units away from the amide carbonyl, whereas the 2-amino regioisomer (CAS 1246172-64-4) places it directly adjacent, creating substantial differences in amine basicity and steric accessibility. While direct experimental pKa values are not publicly available for both compounds, the electron-withdrawing effect of the amide is attenuated across two methylene spacers in the target compound, resulting in a more basic and nucleophilic amine compared to the 2-amino isomer . This difference has practical consequences for acylation, reductive amination, and amide coupling reaction rates and yields.

Regioselectivity Synthetic Chemistry Conjugation

Hydrochloride Salt Form Provides Consistent Aqueous Solubility Advantage for Biological Assays Over Free Base Forms

The hydrochloride salt of 3-amino-N-cyclohexyl-N-ethylpropanamide is described in vendor documentation as possessing enhanced aqueous solubility compared to its free base form, which is critical for preparing DMSO/aqueous stock solutions in biological assays . While quantitative solubility data (mg/mL) are not publicly reported, the salt form is the standard specification across commercial suppliers (purity ≥95%), ensuring batch-to-batch consistency in solubility behavior . Procurement of the hydrochloride salt eliminates the need for in situ salt formation or pH adjustment that would be required if sourcing the free base.

Solubility Bioassay Compatibility Formulation

Validated Utility as a Key Intermediate in Patent-Exemplified Biologically Active Compounds

The N-cyclohexyl-N-ethylpropanamide scaffold present in the target compound appears in patent-exemplified bioactive molecules, including a derivative in US11141403 (Example 10) that exhibits an IC50 of 40 nM against human N-acetylglucosamine-1-phosphotransferase, a target implicated in lysosomal storage disorders . The target compound serves as the immediate precursor to such elaborated structures through simple acylation or alkylation of its 3-amino group, providing a direct synthetic entry point into this patent space. Analogs lacking either the N-ethyl group or the 3-amino regioposition would generate different final compounds with unknown structure-activity relationships .

Patent Chemistry Lead Optimization Kinase Inhibitors

Procurement-Relevant Application Scenarios for 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride


CNS-Penetrant Probe Synthesis: Leveraging Enhanced Lipophilicity and Reduced TPSA for Brain-Targeted Conjugates

Medicinal chemistry teams designing brain-penetrant chemical probes should prioritize 3-amino-N-cyclohexyl-N-ethylpropanamide hydrochloride as the core building block for conjugate synthesis. The compound's computed XLogP3 of 2.2 and TPSA of 46.3 Ų provide a favorable physicochemical profile for crossing the blood-brain barrier, a property not achievable with the N-desethyl analog (TPSA 55.1 Ų) . The free 3-amino group enables direct conjugation to carboxylic acid-bearing pharmacophores via amide coupling, placing the lipophilic N-cyclohexyl-N-ethyl terminus at a defined distance from the target-binding moiety .

Kinase Inhibitor Lead Optimization: Patent-Validated Intermediate for N-Acetylglucosamine-1-Phosphotransferase Inhibitors

Research groups pursuing inhibitors of N-acetylglucosamine-1-phosphotransferase (GNPTAB) as described in US11141403 can use the target compound as the direct synthetic precursor to Example 10 and related analogs that demonstrate IC50 values of 40 nM . The 3-amino group provides the attachment point for benzimidazole or other heterocyclic warheads, while the N-cyclohexyl-N-ethyl amide contributes to target binding affinity and selectivity. Structural analogs with N-methyl or N-desethyl substitution would require independent lead optimization campaigns .

Selective Amine Conjugation in Bifunctional Degrader (PROTAC) Linker Design

In the design of bifunctional degraders, the target compound offers a conformationally defined, lipophilic linker element with a single reactive primary amine for chemoselective conjugation. The two-methylene spacer between the amine and amide carbonyl attenuates electronic effects, yielding a more nucleophilic amine than the 2-amino regioisomer for efficient coupling to E3 ligase ligands or target-protein binders . The hydrochloride salt ensures reliable solubility during parallel synthesis workflows .

Analytical Reference Standard for LC-MS Method Development in Pharmacokinetic Studies

The compound's well-defined structure, high purity specification (≥95%), and hydrochloride salt form make it suitable as a reference standard for developing and validating LC-MS/MS methods in support of preclinical pharmacokinetic studies of structurally related drug candidates . Its distinct retention time and mass spectral fragmentation pattern, driven by the N-cyclohexyl-N-ethyl tertiary amide, provide unambiguous identification that contrasts with the 2-amino regioisomer and N-desethyl analogs .

Quote Request

Request a Quote for 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.